molecular formula C16H12Cl2N4O B2542751 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 956402-29-2

6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No. B2542751
CAS RN: 956402-29-2
M. Wt: 347.2
InChI Key: XBWRLNVWYJUQTN-UFFVCSGVSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime” can be represented by the InChI code: InChI=1S/C9H7N3O/c13-7-8-2-3-9 (10-6-8)12-5-1-4-11-12/h1-7H . The Canonical SMILES representation is: C1=CN (N=C1)C2=NC=C (C=C2)C=O .


Physical And Chemical Properties Analysis

The molecular weight of “6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime” is 347.2 g/mol. It has a topological polar surface area of 47.8 Ų, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 and a complexity of 186 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of compounds with potential antimicrobial and antimycobacterial activities. For example, the synthesis of coumarin derivatives containing pyrazole and indenone rings has shown promising antioxidant and antihyperglycemic agents, indicating the versatility of pyrazole-containing compounds in medicinal chemistry (R. Kenchappa et al., 2017). Furthermore, novel pyrazole oxime derivatives containing an N-pyridylpyrazole moiety were synthesized, exhibiting significant insecticidal activities, which highlights the potential for these compounds in agricultural applications (Xun Xiao et al., 2020).

Catalytic Applications

The compound "6-(1H-pyrazol-1-yl)nicotinic acid" was utilized in a copper(I) complex as a very active promoter of N-arylation reactions. This study demonstrates the application of such compounds in catalysis, potentially enhancing the efficiency of synthetic pathways in organic chemistry (Haiyang Liu et al., 2010).

Structural and Theoretical Studies

properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-pyrazol-1-ylpyridin-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c17-14-3-1-4-15(18)13(14)11-23-21-10-12-5-6-16(19-9-12)22-8-2-7-20-22/h1-10H,11H2/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWRLNVWYJUQTN-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=CN=C(C=C2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CN=C(C=C2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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